3-(4-Methylphenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-methylphenyl group, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been shown to inhibit ache and bche, thereby increasing acetylcholine levels . This suggests that 3-(4-Methylphenyl)piperazin-2-one might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its levels . This could affect various downstream effects related to cognitive function and neural signaling.
Result of Action
Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially impacting cognitive function and neural signaling .
Biochemical Analysis
Biochemical Properties
Related compounds, such as those containing the piperazine moiety, have been found to interact with various enzymes and proteins . For example, some piperazine derivatives have been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis
Cellular Effects
Given the known activities of related piperazine compounds, it is possible that 3-(4-Methylphenyl)piperazin-2-one could influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired piperazin-2-one .
Another method involves a cascade double nucleophilic substitution reaction. This process utilizes chloro allenylamide, primary amine, and aryl iodide under metal-promoted conditions to afford piperazinones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the piperazine ring.
Scientific Research Applications
3-(4-Methylphenyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylpiperazine: A closely related compound with similar biological activities.
4-Methoxyphenylpiperazine: Another derivative with distinct pharmacological properties.
4-Bromophenylpiperazine: Known for its use in medicinal chemistry as a pharmacophore.
Uniqueness
3-(4-Methylphenyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFUIHADWKAZNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440320 |
Source
|
Record name | 3-(4-methylphenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157977-91-8 |
Source
|
Record name | 3-(4-methylphenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.